Dicyanodiamidine sulfate

Description

Properties

IUPAC Name |

diaminomethylideneurea;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H6N4O.H2O4S/c2*3-1(4)6-2(5)7;1-5(2,3)4/h2*(H6,3,4,5,6,7);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATXFPUBPMZBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)N)(N)N.C(=NC(=O)N)(N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14N8O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

141-83-3 (Parent) | |

| Record name | Dicyanodiamidine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60883452 | |

| Record name | Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White needles; [Alfa Aesar MSDS] | |

| Record name | Dicyanodiamidine sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

591-01-5 | |

| Record name | Dicyanodiamidine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Urea, N-(aminoiminomethyl)-, sulfate (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(amidinourea) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYANODIAMIDINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70L1D9AO0D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Dicyanodiamidine Sulfate: Properties, Structure, and Applications

This guide provides a comprehensive technical overview of dicyanodiamidine sulfate, also known as guanylurea sulfate. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, molecular structure, synthesis, and key applications of this versatile compound. The information is presented to not only inform but also to provide actionable insights for laboratory and research settings.

Introduction and Core Chemical Identity

Dicyanodiamidine sulfate is an organic salt that serves as a significant reagent in various chemical syntheses and analytical methods.[1] Its high nitrogen content also lends it potential applications in fields such as agriculture.[1] Understanding its fundamental properties is the first step toward leveraging its full potential in research and development.

The compound is most commonly identified by its CAS Registry Number: 591-01-5 .[2][3] It is also known by several synonyms, including Guanylurea sulfate, Carbamylguanidine sulfate, and Amidinourea sulfate.[1][2]

Molecular Structure and Physicochemical Properties

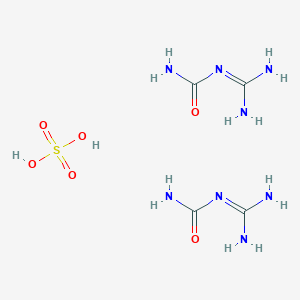

Dicyanodiamidine sulfate is the salt formed from two molecules of guanylurea (the dicyanodiamidine cation) and one molecule of sulfuric acid. The IUPAC name for this compound is bis(diaminomethylideneurea);sulfuric acid.[3] The molecular formula is C₄H₁₄N₈O₆S, with a corresponding molecular weight of 302.27 g/mol .[2][3][4][5] The structure is characterized by the presence of a urea functional group attached to a guanidinium group, which is responsible for its basicity and ability to form salts.

Molecular Structure Diagram

Caption: Molecular structure of Dicyanodiamidine Sulfate.

Physicochemical Data

The physical and chemical properties of dicyanodiamidine sulfate are summarized in the table below. These properties are critical for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Appearance | White crystalline powder/needles | [1][3][6] |

| Molecular Formula | C₄H₁₄N₈O₆S | [2][3][4][5] |

| Molecular Weight | 302.27 g/mol | [2][3][4][5] |

| CAS Number | 591-01-5 | [1][2][3] |

| Melting Point | ~195-199 °C (decomposes) | [7][8] |

| Solubility | Soluble in water and alcohol. Slightly soluble in cold water (1 part in ~20 parts), more soluble in boiling water (1 part in ~3 parts). | [2][6][9] |

| Stability | Stable under normal conditions. | [1] |

Note on Solubility: The high solubility in water is attributed to the polar nature of the guanylurea cation and the sulfate anion, which readily form hydrogen bonds with water molecules. The increased solubility in boiling water is a common characteristic of many salts and is an important consideration for preparing concentrated solutions.

Synthesis and Manufacturing

From a synthetic chemistry perspective, dicyanodiamidine sulfate is accessible through a straightforward process. The primary method involves the acid-catalyzed hydrolysis of dicyanodiamide.

General Synthesis Protocol

The preparation typically involves heating dicyanodiamide with sulfuric acid in an aqueous solution.[2] A patent also describes the reaction of dicyandiamide with sulfuric acid in a non-aqueous solvent, such as glacial acetic acid, to first form dicyandiamide acid sulfate, which then hydrolyzes to the corresponding guanylurea salt in the presence of moisture.[10]

Rationale behind the synthesis: The reaction proceeds via the protonation of one of the nitrile groups of dicyandiamide by sulfuric acid, making it susceptible to nucleophilic attack by a water molecule. Subsequent rearrangement and further hydration lead to the formation of guanylurea. The sulfate anion from the sulfuric acid acts as the counter-ion to the protonated guanylurea, resulting in the precipitation of dicyanodiamidine sulfate upon cooling or concentration of the solution.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of dicyanodiamidine sulfate.

Analytical Characterization

For quality control and research purposes, the identity and purity of dicyanodiamidine sulfate can be confirmed using a variety of analytical techniques.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The IR spectrum of dicyanodiamidine sulfate is expected to show characteristic absorption bands for the N-H, C=O, C=N, and S=O functional groups. The sulfate group typically exhibits strong absorption bands in the region of 1230 cm⁻¹.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify the protons of the guanylurea cation. The chemical shifts of these protons can be influenced by the solvent and the presence of the sulfate counter-ion.[12][13]

Chromatographic Methods

Exemplary HPLC Protocol for Purity Assessment

This protocol is a self-validating system designed for the determination of dicyanodiamidine sulfate purity.

Objective: To develop and validate an HPLC method for the quantification of dicyanodiamidine sulfate.

Materials:

-

Dicyanodiamidine sulfate reference standard

-

HPLC grade water

-

HPLC grade acetonitrile

-

Methanesulfonic acid

Instrumentation:

-

HPLC system with a UV detector

-

Cation exchange column (e.g., Dionex IonPac™ CS16 or similar)

Chromatographic Conditions:

-

Mobile Phase: 15 mM Methanesulfonic acid in HPLC grade water

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 200 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Solution Preparation:

-

Accurately weigh approximately 10 mg of the dicyanodiamidine sulfate reference standard.

-

Dissolve in and dilute to 100 mL with the mobile phase to obtain a stock solution of 100 µg/mL.

-

Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50 µg/mL).

-

-

Sample Solution Preparation:

-

Accurately weigh approximately 10 mg of the dicyanodiamidine sulfate sample.

-

Dissolve in and dilute to 100 mL with the mobile phase.

-

-

Analysis:

-

Inject the standard solutions and the sample solution into the HPLC system.

-

Record the chromatograms and determine the peak area for dicyanodiamidine sulfate.

-

-

Quantification and Validation:

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the sample solution from the calibration curve.

-

The method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

-

Rationale for Method Choices: A cation exchange column is chosen due to the cationic nature of guanylurea. Methanesulfonic acid serves as a competing cation in the mobile phase to facilitate elution. UV detection at a low wavelength (200 nm) is selected to capture the electronic transitions of the chromophores present in the molecule.

Applications in Research and Industry

Dicyanodiamidine sulfate has several niche but important applications:

-

Analytical Chemistry: It is used as a reagent for the detection and determination of nickel, and for its separation from cobalt and other metals.[2][7] This application likely stems from its ability to form colored complexes with certain metal ions.

-

Organic Synthesis: It serves as a building block in the synthesis of other organic molecules, including dyes and pharmaceuticals.[6][9]

-

Metformin-Related Research: Dicyanodiamidine (as guanylurea) is an impurity of the widely used antidiabetic drug metformin, making its sulfate salt an important reference standard in pharmaceutical quality control.[7]

Safety and Handling

Dicyanodiamidine sulfate is considered harmful if swallowed.[3] It is important to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses.[6] It may cause irritation upon contact with skin and eyes.[3] Always consult the Safety Data Sheet (SDS) before use.

Conclusion

Dicyanodiamidine sulfate is a compound with a well-defined chemical structure and a range of interesting properties and applications. Its synthesis from readily available starting materials and its utility as an analytical reagent and a synthetic building block make it a valuable compound for both academic and industrial researchers. A thorough understanding of its physicochemical properties and analytical characterization is essential for its effective and safe use.

References

-

Dicyanodiamidine Sulfate . DrugFuture. [Link]

-

Dicyanodiamidine sulfate | C4H14N8O6S | CID 11555 . PubChem, National Institutes of Health. [Link]

-

DICYANODIAMIDINE SULFATE . Global Substance Registration System (GSRS). [Link]

- Dicyandiamide acid sulfate.

-

GUANYLUREA SULFATE 5338-16-9 wiki . LookChem. [Link]

-

Dicyandiamide, DCD, DCDA, Cyanoguanidine, 461-58-5 . Betakim Tekstil. [Link]

-

Dicyanodiamidine Sulfate | The Merck Index Online . The Royal Society of Chemistry. [Link]

-

N-GUANYLUREA SULFATE HYDRATE 97 CAS#: 305808-29-1 . ChemWhat. [Link]

-

N-Guanylurea sulfate hydrate | C4H16N8O7S | CID 168006245 . PubChem, National Institutes of Health. [Link]

-

DICYANODIAMIDINE SULFATE DIHYDRATE . Global Substance Registration System (GSRS). [Link]

-

Dicyandiamide-Driven Tailoring of the n-Value Distribution and Interface Dynamics for High-Performance ACI 2D Perovskite Solar Cells . PMC, National Institutes of Health. [Link]

-

Dicyandiamide | C2H4N4 | CID 10005 . PubChem, National Institutes of Health. [Link]

-

DICYANDIAMIDE . Ataman Kimya. [Link]

- Method for detecting dicyandiamide content in cyanamide solution by using HPLC method.

-

Reorientational dynamics and solid-phase transformation of ammonium dicyanamide into dicyandiamide: a (2)H solid-state NMR study . PubMed, National Institutes of Health. [Link]

-

Sulfate Composition of Glycosaminoglycans Determined by Infrared Spectroscopy . PubMed, National Institutes of Health. [Link]

Sources

- 1. CAS 591-01-5: Dicyanodiamidine sulfate | CymitQuimica [cymitquimica.com]

- 2. Dicyanodiamidine Sulfate [drugfuture.com]

- 3. Dicyanodiamidine sulfate | C4H14N8O6S | CID 11555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. merckindex.rsc.org [merckindex.rsc.org]

- 6. Page loading... [wap.guidechem.com]

- 7. GUANYLUREA SULFATE | 591-01-5 [chemicalbook.com]

- 8. chemwhat.com [chemwhat.com]

- 9. GUANYLUREA SULFATE | 5338-16-9 [chemicalbook.com]

- 10. US2512037A - Dicyandiamide acid sulfate - Google Patents [patents.google.com]

- 11. Sulfate composition of glycosaminoglycans determined by infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dicyandiamide-Driven Tailoring of the n-Value Distribution and Interface Dynamics for High-Performance ACI 2D Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reorientational dynamics and solid-phase transformation of ammonium dicyanamide into dicyandiamide: a (2)H solid-state NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN110618227A - Method for detecting dicyandiamide content in cyanamide solution by using HPLC method - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis and Preparation of Dicyanodiamidine Sulfate

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of dicyanodiamidine sulfate, also known as guanylurea sulfate. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document details a robust laboratory-scale protocol derived from established industrial processes. The guide elucidates the underlying reaction mechanism, provides step-by-step procedures for synthesis and purification, outlines analytical methods for product validation, and emphasizes critical safety and handling protocols. The information presented herein is grounded in authoritative scientific literature and is designed to be a self-validating system for the reliable preparation of this important chemical compound.

Introduction: Dicyanodiamidine Sulfate - Properties and Significance

Dicyanodiamidine, or guanylurea, is a chemical intermediate with significant applications in various fields, including the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It is a derivative of guanidine and urea and is commonly prepared and handled as its sulfate salt due to its increased stability.

Dicyanodiamidine sulfate presents as a white crystalline solid that is soluble in water.[1] Its chemical structure features a guanidine group attached to a urea moiety, making it a versatile building block in organic synthesis. The compound is of particular interest to the pharmaceutical industry as a potential precursor or impurity in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its synthesis and properties is therefore crucial for process development, quality control, and regulatory compliance.

| Property | Value |

| Chemical Name | (Aminoiminomethyl)urea sulfate (2:1) |

| Synonyms | Guanylurea sulfate, Carbamylguanidine sulfate |

| CAS Number | 591-01-5 |

| Molecular Formula | C₄H₁₄N₈O₆S |

| Molecular Weight | 302.27 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

The Chemical Pathway: From Dicyandiamide to Dicyanodiamidine Sulfate

The most prevalent and economically viable method for the synthesis of dicyanodiamidine sulfate is the acid-catalyzed hydrolysis of dicyandiamide. This reaction proceeds by the addition of a water molecule across one of the nitrile groups of dicyandiamide in the presence of a strong acid, such as sulfuric acid.

Reaction Mechanism

The reaction is initiated by the protonation of the nitrile nitrogen by sulfuric acid, which increases the electrophilicity of the nitrile carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a protonated imidic acid intermediate. Tautomerization of this intermediate, followed by deprotonation, yields the final product, dicyanodiamidine (guanylurea). The guanylurea, being a basic compound, is then protonated by the sulfuric acid in the reaction medium to form the stable dicyanodiamidine sulfate salt.

Caption: Acid-catalyzed hydrolysis of dicyandiamide to dicyanodiamidine sulfate.

Laboratory-Scale Synthesis of Dicyanodiamidine Sulfate

This section provides a detailed, step-by-step protocol for the synthesis of dicyanodiamidine sulfate, adapted from established industrial methods for a standard laboratory setting.[2]

Materials and Equipment

-

Dicyandiamide (C₂H₄N₄)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Deionized Water

-

Ethanol

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

-

Beakers and other standard laboratory glassware

Experimental Protocol

Caption: Experimental workflow for the synthesis of dicyanodiamidine sulfate.

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 42.0 g (0.5 mol) of dicyandiamide in 200 mL of deionized water. Stir the mixture to ensure complete dissolution.

-

Acid Addition: While stirring the solution, slowly and carefully add 27.8 mL (0.5 mol) of concentrated sulfuric acid (98%). The addition should be done in a dropwise manner, as the reaction is exothermic. It is advisable to cool the flask in an ice bath during the addition to control the temperature.

-

Reaction: After the complete addition of sulfuric acid, heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Crystallization: After the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature. Further, cool the flask in an ice bath to induce the crystallization of dicyanodiamidine sulfate.

-

Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials and excess acid, followed by a wash with cold ethanol.

-

Drying: Dry the purified dicyanodiamidine sulfate in a vacuum oven at 50-60 °C to a constant weight.

Purification by Recrystallization

For obtaining high-purity dicyanodiamidine sulfate, recrystallization is the recommended method.

Recrystallization Protocol

-

Dissolution: Dissolve the crude dicyanodiamidine sulfate in a minimum amount of hot deionized water (approximately 80-90 °C).

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals. Subsequently, place the solution in an ice bath to maximize the yield of the crystals.

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven.

Characterization and Quality Control

The identity and purity of the synthesized dicyanodiamidine sulfate should be confirmed using various analytical techniques.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of dicyanodiamidine sulfate in D₂O is expected to show signals corresponding to the amine and imine protons. The spectrum of the parent compound, guanylurea, can be used as a reference.[1]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The spectrum for guanylurea sulfate has been reported and can be used for comparison.

-

FTIR Spectroscopy: The FTIR spectrum should exhibit characteristic absorption bands for the N-H, C=O, and C=N functional groups present in the molecule. The presence of the sulfate counter-ion will be indicated by strong absorption bands in the region of 1100-1200 cm⁻¹ and 600-650 cm⁻¹.

Purity Assessment

-

Melting Point: A sharp melting point is indicative of high purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound and to quantify any impurities.

Safety and Handling

The synthesis of dicyanodiamidine sulfate involves the use of hazardous materials and requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling dicyandiamide and concentrated sulfuric acid.

-

Ventilation: The reaction should be carried out in a well-ventilated fume hood to avoid inhalation of any potentially harmful vapors.

-

Handling of Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care. Always add acid to water, never the other way around, to prevent a violent exothermic reaction.

-

Emergency Procedures: In case of skin or eye contact with sulfuric acid, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Have a safety shower and eyewash station readily accessible.

Conclusion

This technical guide provides a comprehensive and practical framework for the synthesis, purification, and characterization of dicyanodiamidine sulfate on a laboratory scale. By following the detailed protocols and adhering to the safety guidelines outlined in this document, researchers and drug development professionals can reliably prepare this important chemical compound for their specific applications. The provided information on the reaction mechanism and analytical methods will aid in ensuring the quality and integrity of the synthesized product.

References

-

PubChem. (n.d.). Guanylurea. National Center for Biotechnology Information. Retrieved from [Link]

- Foster, G. H., & Jayne, Jr., D. W. (1942). U.S. Patent No. 2,277,823. U.S. Patent and Trademark Office.

Sources

Dicyanodiamidine sulfate CAS number 591-01-5

An In-Depth Technical Guide to Dicyanodiamidine Sulfate (CAS 591-01-5): Properties, Synthesis, Analysis, and Applications

Abstract

This technical guide provides a comprehensive overview of Dicyanodiamidine sulfate, CAS 591-01-5, also widely known as Guanylurea sulfate. It is tailored for researchers, scientists, and professionals in drug development and analytical chemistry. The document delves into the compound's fundamental physicochemical properties, detailed synthesis protocols, modern analytical methodologies for its characterization, and its primary applications, with a particular focus on its role in inorganic analytical chemistry. Furthermore, this guide outlines critical safety, handling, and storage procedures to ensure its proper use in a laboratory setting. The synthesis and analytical workflows are visualized through diagrams to enhance clarity and understanding, grounding all technical information in authoritative references.

Introduction and Nomenclature

Dicyanodiamidine sulfate is an organic compound recognized for its utility as a specialized analytical reagent.[1] While the name "Dicyanodiamidine sulfate" is frequently used, the compound is more formally known by several synonyms, which often leads to ambiguity in literature. Understanding its nomenclature is crucial for accurate literature searches and chemical inventory management.

The CAS Registry Number for this compound is 591-01-5 .[2] Its CAS name is (Aminoiminomethyl)urea sulfate (2:1), indicating that the salt consists of two protonated guanylurea molecules for every one sulfate anion.[2]

Common synonyms include:

The compound is the sulfate salt of guanylurea (CAS 141-83-3), the parent compound formed by the hydrolysis of dicyandiamide.[5] Its primary significance lies in its ability to form coordination complexes, a property leveraged in analytical chemistry.[1]

Physicochemical Properties

Dicyanodiamidine sulfate is a white crystalline solid, typically appearing as needles or a fine powder.[2][3][5] Its physical and chemical characteristics are summarized in the table below, compiled from various chemical databases and safety data sheets.

| Property | Value | Source(s) |

| CAS Number | 591-01-5 | [2][5] |

| Molecular Formula | C₄H₁₄N₈O₆S (represents the 2:1 salt) | [1][2][5] |

| Molecular Weight | 302.27 g/mol | [2][5][6] |

| Appearance | White needles or crystalline powder | [2][5][7] |

| Melting Point | ~195-199 °C (with decomposition) | [4][7][8] |

| Solubility | Soluble in water (approx. 1 part in 20 parts cold water; 1 in 3 parts boiling water), slightly soluble in alcohol, insoluble in benzene and chloroform. | [2][3][9] |

| Stability | Stable under normal conditions. The dihydrate form loses its water of crystallization at 110°C. | [2][10] |

Synthesis and Manufacturing

The most common and economically viable synthesis of Dicyanodiamidine sulfate involves the acid-catalyzed hydrolysis of dicyandiamide (DCD). This process leverages readily available starting materials and a straightforward reaction pathway.

Synthesis Pathway and Mechanism

The synthesis proceeds by heating dicyandiamide in the presence of sulfuric acid and water.[2] The acid catalyzes the hydrolysis of one of the nitrile groups in dicyandiamide to an amide group, forming guanylurea. The guanylurea, being basic, is then protonated by the sulfuric acid to form the stable sulfate salt.

Caption: Synthesis of Dicyanodiamidine Sulfate from Dicyandiamide.

Step-by-Step Synthesis Protocol

This protocol is adapted from established industrial methods described in patent literature.[11] The causality behind each step is explained to provide a deeper understanding of the process.

Materials:

-

Dicyandiamide (180 parts by weight)

-

50% Sulfuric Acid (250 parts by weight)

-

Water (400 parts by weight)

-

Reaction vessel with heating, cooling, and stirring capabilities

Procedure:

-

Initial Charge: Combine the water and dicyandiamide in the reaction vessel. Begin agitation to form a slurry.

-

Causality: Creating a slurry ensures efficient heat transfer and contact between reactants when the acid is added.

-

-

Acid Addition: Gradually add the 50% sulfuric acid to the slurry. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle boil.[11]

-

Causality: A controlled addition prevents a runaway reaction and thermal decomposition of the product. The heat generated by the dilution of the acid and the reaction itself drives the hydrolysis.

-

-

Reaction Completion: After all the acid has been added, continue to heat the mixture if necessary to ensure the reaction goes to completion. The endpoint is typically determined by the dissolution of all dicyandiamide solids.

-

Crystallization: Cool the reaction mixture slowly to below 50°C, and then further to room temperature or below (e.g., 0-5°C) to induce crystallization of the Dicyanodiamidine sulfate product.[11][12]

-

Causality: The product's solubility is significantly lower in cold water, allowing for high recovery through crystallization.[2] Slow cooling promotes the formation of larger, purer crystals.

-

-

Isolation: Isolate the white crystalline product by filtration.

-

Washing: Wash the filter cake with a small amount of cold water or an alcohol-water mixture to remove any residual acid and unreacted starting materials.

-

Causality: Washing is critical for purity. Using a cold solvent minimizes the loss of the desired product due to dissolution.

-

-

Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.

-

Causality: Vacuum drying at a low temperature prevents thermal degradation of the product and efficiently removes residual solvents.

-

Analytical Methodologies

Ensuring the purity and identity of Dicyanodiamidine sulfate is critical for its application as an analytical reagent. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.

HPLC Method for Purity Assessment

Given that Dicyanodiamidine sulfate is a highly polar, ionic compound, traditional reversed-phase (C18) chromatography can be challenging due to poor retention.[13] A Hydrophilic Interaction Liquid Chromatography (HILIC) or an ion-exchange chromatography (IEC) approach is more appropriate.[13]

Caption: HPLC workflow for purity analysis of Dicyanodiamidine Sulfate.

Hypothetical HPLC Protocol:

-

Column: HILIC column (e.g., silica-based with amide or diol functional groups), 4.6 x 150 mm, 5 µm.

-

Mobile Phase: 80:20 Acetonitrile / 20 mM Ammonium Formate buffer (pH 3.0).

-

Causality: A high organic content is necessary for retention in HILIC mode. The aqueous buffer component facilitates the partitioning of the polar analyte into the adsorbed water layer on the stationary phase.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detector at 210 nm.

-

Causality: The molecule lacks a strong chromophore, requiring detection at a low UV wavelength.

-

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a standard solution of ~1.0 mg/mL in deionized water.[13]

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard in deionized water. Filter through a 0.45 µm filter before injection.

Key Applications

The primary and most well-documented application of Dicyanodiamidine sulfate is in the field of analytical chemistry as a reagent for the detection and separation of nickel.[2][4][5][7]

Nickel Detection and Separation

Dicyanodiamidine sulfate forms a characteristic, brightly colored coordination complex with Nickel(II) ions in an alkaline solution, often in the presence of an oxidizing agent. This reaction is highly sensitive and can be used for both qualitative detection and quantitative determination of nickel via spectrophotometry.

The key advantage of this method is its selectivity, which allows for the determination of nickel even in the presence of other metals that commonly interfere with such analyses, most notably cobalt.[2][5] This makes it a valuable tool in metallurgy and materials science for quality control and alloy analysis.

Other Potential Uses

-

Organic Synthesis: It serves as a precursor or intermediate in the synthesis of other organic molecules.[1][14]

-

Fertilizers: Due to its high nitrogen content, it has been explored for use in agriculture, though its precursor, dicyandiamide, is more commonly used for this purpose as a nitrification inhibitor.[1][15]

Safety and Handling

Dicyanodiamidine sulfate is classified as a hazardous chemical and requires careful handling to minimize risk to laboratory personnel.

Hazard Identification

Based on aggregated GHS data, the compound presents the following hazards:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[5]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[3]

-

Eye Irritation (Category 2), H319: Causes serious eye irritation.[3][6]

Recommended Handling and PPE

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, to minimize dust inhalation.

-

Personal Protective Equipment (PPE):

-

Hygiene: Do not eat, drink, or smoke in the work area.[16] Wash hands thoroughly after handling.[10]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10][17] Keep away from incompatible materials such as strong oxidizing agents.[17]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not empty into drains.[17]

Conclusion

Dicyanodiamidine sulfate (CAS 591-01-5) is a valuable, albeit specialized, chemical compound. While its nomenclature can be varied, its properties and synthesis from dicyandiamide are well-established. Its primary utility as a selective analytical reagent for nickel underscores its importance in specific areas of chemical analysis. Proper characterization using appropriate techniques like HILIC-HPLC is essential for its effective application. Adherence to strict safety and handling protocols is mandatory to mitigate the health risks associated with its use. This guide provides the foundational knowledge for scientists and researchers to confidently and safely utilize this compound in their work.

References

-

DrugFuture. (n.d.). Dicyanodiamidine Sulfate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11555, Dicyanodiamidine sulfate. Retrieved from [Link]

- Christensen, A. (1942). U.S. Patent No. 2,277,823. Google Patents.

- Mackay, J. S. (1950). U.S. Patent No. 2,512,037. Google Patents.

-

Molbase. (n.d.). GUANYLUREA SULFATE 5338-16-9 wiki. Retrieved from [Link]

- Merten, H., & Tinge, J. T. (1985). U.S. Patent No. 4,559,409. Google Patents.

- CNIPA. (2019). CN Patent No. 110618227A. Google Patents.

-

Ataman Kimya. (n.d.). DICYANDIAMIDE. Retrieved from [Link]

-

Chemdad. (n.d.). GUANYLUREA SULFATE. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Determination of Dicyandiamide on Sharc 1 Column. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10005, Dicyandiamide. Retrieved from [Link]

-

ChemWhat. (n.d.). N-GUANYLUREA SULFATE HYDRATE 97. Retrieved from [Link]

Sources

- 1. CAS 591-01-5: Dicyanodiamidine sulfate | CymitQuimica [cymitquimica.com]

- 2. Dicyanodiamidine Sulfate [drugfuture.com]

- 3. Page loading... [wap.guidechem.com]

- 4. GUANYLUREA SULFATE | 591-01-5 [chemicalbook.com]

- 5. Dicyanodiamidine sulfate | C4H14N8O6S | CID 11555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. GUANYLUREA SULFATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. chemwhat.com [chemwhat.com]

- 9. Dicyandiamide | C2H4N4 | CID 10005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. US2277823A - Preparation of guanyl urea - Google Patents [patents.google.com]

- 12. US4559409A - Process for manufacturing guanylurea sulfamate - Google Patents [patents.google.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. GUANYLUREA SULFATE | 5338-16-9 [chemicalbook.com]

- 15. HPLC Determination of Dicyandiamide on Sharc 1 Column | SIELC Technologies [sielc.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Dicyanodiamidine Sulfate: Synthesis, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dicyanodiamidine sulfate, also known as guanylurea sulfate, is a compound of significant interest in both analytical chemistry and pharmaceutical sciences. With the molecular formula C₄H₁₄N₈O₆S and a molecular weight of 302.27 g/mol , it serves as a critical reagent and, notably, as a process-related impurity in the manufacturing of widely-used pharmaceuticals like metformin. This guide provides a comprehensive technical overview of its chemical identity, synthesis pathways, modern analytical methodologies for its characterization and quantification, and its principal applications. By synthesizing field-proven insights with established scientific principles, this document serves as a vital resource for professionals engaged in chemical research and drug development, emphasizing the causality behind experimental choices and the importance of robust, self-validating protocols.

Core Chemical Identity and Physicochemical Properties

Dicyanodiamidine sulfate is the sulfate salt of guanylurea (also known as carbamylguanidine or amidinourea). The salt consists of two protonated guanylurea molecules and one sulfate anion.[1][2] This structure is fundamental to its properties and reactivity.

A comprehensive summary of its key identifiers and physicochemical properties is presented below for rapid reference.

| Property | Value | Source(s) |

| IUPAC Name | bis(diaminomethylideneurea);sulfuric acid | [3] |

| Synonyms | Guanylurea sulfate, Carbamylguanidine sulfate, Biuretamidine sulfate | [4][5] |

| CAS Number | 591-01-5 | [4][5] |

| Molecular Formula | C₄H₁₄N₈O₆S (or 2C₂H₆N₄O · H₂SO₄) | [1][3][6][7] |

| Molecular Weight | 302.27 g/mol | [1][3][6][7] |

| Appearance | White crystalline solid, white needles | [3][5] |

| Melting Point | ~195-199 °C (with decomposition) | [8][9][10] |

| Solubility | Soluble in water; slightly soluble in alcohol.[5][7] Soluble in ~20 parts cold water and ~3 parts boiling water.[5] | |

| Hydrated Forms | A dihydrate form (C₄H₁₄N₈O₆S · 2H₂O), with a molecular weight of 338.3 g/mol , is also known.[11] |

Synthesis and Mechanistic Insights

The primary and most direct synthesis of dicyanodiamidine sulfate involves the acid-catalyzed hydrolysis of dicyandiamide (cyanoguanidine).[5] This process is not merely a dissolution but a chemical transformation where the nitrile group of dicyandiamide is converted into a urea moiety.

Expertise & Experience: The choice of sulfuric acid is twofold. First, it acts as the catalyst for the hydrolysis of one of the nitrile groups in dicyandiamide to form the urea functional group. Second, it serves as the counter-ion to form the stable crystalline sulfate salt of the resulting basic guanylurea product, facilitating its isolation and purification. The reaction temperature is a critical parameter; excessive heat can lead to further hydrolysis and the formation of undesired byproducts.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of dicyanodiamidine sulfate from dicyandiamide.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative method. All procedures must be conducted in a fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 100 mL of deionized water.

-

Acid Addition: Slowly and with continuous stirring, add 5.8 mL (approx. 10.7 g, 0.109 mol) of concentrated sulfuric acid (98%) to the water. Causality Note: Adding acid to water is an exothermic process; slow addition is crucial to control the temperature rise.

-

Reactant Addition: To the warm dilute acid solution, add 16.8 g (0.2 mol) of dicyandiamide.[5]

-

Reaction: Heat the mixture to a gentle reflux (approx. 100-105°C) with constant stirring for 1-2 hours. The dicyandiamide will dissolve as it reacts.

-

Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature, then further cool in an ice bath for 1 hour to maximize crystallization. White needles of dicyanodiamidine sulfate will precipitate.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with two small portions (15 mL each) of cold deionized water, followed by a wash with cold ethanol to facilitate drying. Causality Note: Washing removes residual acid and unreacted starting material. Using cold solvents minimizes product loss due to dissolution.

-

Drying: Dry the purified crystals in a vacuum oven at 80-100°C to a constant weight. The final product is anhydrous dicyanodiamidine sulfate.

Analytical Characterization

For drug development professionals, robust analytical methods are paramount for quality control, stability testing, and impurity profiling. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for quantifying dicyanodiamidine sulfate.

Trustworthiness: A self-validating HPLC protocol includes system suitability tests (e.g., tailing factor, theoretical plates, and reproducibility of replicate injections) before sample analysis to ensure the chromatographic system is performing correctly.

Experimental Protocol: Quantification by HPLC-UV

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is often a starting point. However, as dicyanodiamide and related compounds are polar, a HILIC (Hydrophilic Interaction Liquid Chromatography) or an ion-exchange column may provide better retention and separation.[12][13]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. For example, 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (95:5 v/v).[14] Causality Note: The aqueous buffer controls the pH to ensure consistent ionization of the analyte, while the organic modifier controls retention on a reversed-phase column.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210-220 nm. Causality Note: This wavelength range provides good sensitivity for the urea chromophore without significant interference from many common solvents.

-

Standard Preparation: Prepare a stock solution of dicyanodiamidine sulfate reference standard (e.g., 1 mg/mL) in deionized water. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution.

-

Sample Preparation: Accurately weigh the sample to be tested and dissolve it in a known volume of deionized water to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Inject the sample solution and quantify the amount of dicyanodiamidine sulfate by interpolating its peak area from the calibration curve.

Authoritative Grounding: For definitive identification, especially in complex matrices like drug formulations, coupling liquid chromatography with mass spectrometry (LC-MS/MS) is the gold standard. This technique provides molecular weight and fragmentation data, offering unambiguous confirmation of the analyte's identity.[15]

Key Applications in Scientific Research

A Critical Process Impurity in Metformin Synthesis

For drug development professionals, the most pertinent role of dicyanodiamidine sulfate is as a known impurity in the synthesis of Metformin, a first-line medication for type 2 diabetes.[16][17] Guanylurea can arise from the incomplete reaction of dicyandiamide with dimethylamine during the metformin manufacturing process. Regulatory agencies require strict control and monitoring of such impurities.

Expertise & Experience: The presence of guanylurea is an indicator of process control. Its quantification is a critical release test for Metformin active pharmaceutical ingredient (API) and finished drug products. The HPLC method described above is directly applicable to this quality control function.

Caption: Relationship between Metformin API and the guanylurea impurity.

Reagent in Inorganic Analytical Chemistry

Dicyanodiamidine sulfate is a well-established analytical reagent used for the qualitative detection and quantitative determination of nickel (Ni²⁺), particularly for its separation from cobalt (Co²⁺) and other metals.[5]

Mechanism: In an alkaline solution, dicyanodiamidine forms a stable, colored coordination complex with nickel ions. While dimethylglyoxime (DMG) is more famously known for producing a vibrant red precipitate with nickel,[18] dicyanodiamidine offers alternative methods, often involving spectrophotometric determination of a soluble colored complex. The selectivity for nickel over cobalt in certain conditions is a key advantage, as these two metals are notoriously difficult to separate.

Safety, Handling, and Storage Protocols

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

-

Safety: Dicyanodiamidine sulfate may cause skin and eye irritation.[7] Avoid breathing dust. Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn during handling.[19][20]

-

Handling: Handle in a well-ventilated area or a fume hood to minimize dust generation and accumulation.[19][21] After handling, wash hands thoroughly.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[19][22]

Conclusion

Dicyanodiamidine sulfate is a multifaceted compound whose relevance spans from classical analytical chemistry to the stringent demands of modern pharmaceutical quality control. A thorough understanding of its molecular characteristics, synthesis from its dicyandiamide precursor, and robust analytical methodologies is indispensable for scientists and researchers. For professionals in drug development, its role as a process-related impurity in metformin underscores the critical need for precise and validated analytical protocols to ensure the safety and efficacy of pharmaceutical products. This guide provides the foundational knowledge and practical protocols to effectively work with and understand this important chemical entity.

References

-

PubChem, National Institutes of Health. Dicyanodiamidine sulfate | C4H14N8O6S | CID 11555. [Link]

-

The Royal Society of Chemistry. Dicyanodiamidine Sulfate | The Merck Index Online. [Link]

-

Global Substance Registration System (GSRS). DICYANODIAMIDINE SULFATE. [Link]

-

DrugFuture. Dicyanodiamidine Sulfate. [Link]

-

Global Substance Registration System (GSRS). DICYANODIAMIDINE SULFATE DIHYDRATE. [Link]

-

P&S Chemicals. Product information, Guanylurea sulfate. [Link]

-

PubChem, National Institutes of Health. N-Guanylurea sulfate hydrate | C4H16N8O7S | CID 168006245. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Dicyandiamide, 99.5%. [Link]

-

ChemWhat. N-GUANYLUREA SULFATE HYDRATE 97 CAS#: 305808-29-1. [Link]

-

Chemdad. GUANYLUREA SULFATE. [Link]

- Google Patents. CN110618227A - Method for detecting dicyandiamide content in cyanamide solution by using HPLC method.

-

Betakim Tekstil. Dicyandiamide, DCD, DCDA, Cyanoguanidine, 461-58-5. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - Dicyandiamide. [Link]

-

SIELC Technologies. Dicyandiamide. [Link]

-

SIELC Technologies. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases. [Link]

-

Waters Corporation. Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection. [Link]

-

ChemBK. Dicyandiamide. [Link]

- Google Patents. CN105294509A - System and method for synthesizing dicyandiamide by one-step process.

-

Intertek Inform. FERTILIZERS - DETERMINATION OF DICYANDIAMIDE - METHOD USING HIGHPERFORMANCE LIQUID CHROMATOGRAPHY (HPLC). [Link]

- Google Patents. CN102320994A - Dicyandiamide production method.

-

Chemical Education Xchange. Detection of Nickel Cations in Coins. [Link]

-

ResearchGate. Manufacture dicyandiamide circular economy. [Link]

-

Klar Kimya. Dicyandiamide. [Link]

-

National Institutes of Health (NIH). Ultratrace Detection of Nickel(II) Ions in Water Samples Using Dimethylglyoxime-Doped GQDs as the Induced Metal Complex Nanoparticles by a Resonance Light Scattering Sensor. [Link]

-

ResearchGate. Determination of Dicyandiamide in Powdered Milk Using Direct Analysis in Real Time Quadrupole Time-of-Flight Tandem Mass Spectrometry. [Link]

-

Wikipedia. Metformin. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). ANALYTICAL METHODS. [Link]

-

ResearchGate. Selective separation of nickel and cadmium from sulfate solutions of spent nickel-cadmium batteries using mixtures of D2EHPA and Cyanex 302. [Link]

-

Semantic Scholar. Ultratrace Detection of Nickel(II) Ions in Water Samples Using Dimethylglyoxime-Doped GQDs as the Induced Metal Complex Nanoparticles by a Resonance Light Scattering Sensor. [Link]

-

ResearchGate. A selective flotation-spectrophotometric method for the determination of nickel using dimethylglyoxime. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Dicyanodiamidine sulfate | C4H14N8O6S | CID 11555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 591-01-5: Dicyanodiamidine sulfate | CymitQuimica [cymitquimica.com]

- 5. Dicyanodiamidine Sulfate [drugfuture.com]

- 6. merckindex.rsc.org [merckindex.rsc.org]

- 7. Page loading... [wap.guidechem.com]

- 8. N-脒基脲 硫酸盐 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. chemwhat.com [chemwhat.com]

- 10. GUANYLUREA SULFATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. lcms.cz [lcms.cz]

- 14. HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases | SIELC Technologies [sielc.com]

- 15. alfachemic.com [alfachemic.com]

- 16. Metformin Guanylurea Impurity | 591-01-5. [chemicea.com]

- 17. Metformin - Wikipedia [en.wikipedia.org]

- 18. Detection of Nickel Cations in Coins | Chemical Education Xchange [chemedx.org]

- 19. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]

- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. betakim.com.tr [betakim.com.tr]

A Comprehensive Technical Guide to the Nomenclature and Significance of Dicyanodiamidine Sulfate

An In-depth Technical Guide on the Synonyms for Dicyanodiamidine Sulfate

Introduction

Dicyanodiamidine sulfate, a compound known by a variety of names, holds significance in both synthetic chemistry and pharmaceutical quality control. Its primary role as an analytical reagent and, more critically, as a known impurity and degradation product of the widely used antidiabetic drug Metformin, makes a thorough understanding of its identity essential for researchers, scientists, and drug development professionals. The complex and often inconsistent nomenclature surrounding this compound can create ambiguity in scientific literature and regulatory filings. This guide provides a definitive clarification of its synonyms, chemical identity, and analytical context, ensuring clarity and precision in research and development.

The Core Chemical Entity: Guanylurea

To understand the nomenclature of the sulfate salt, one must first identify the parent molecule: Guanylurea . This compound, also known as Amidinourea or Carbamoylguanidine, is the fundamental structure.

-

IUPAC Name: Diaminomethylideneurea[1]

-

CAS Number: 141-83-3 (for the parent compound)[2]

-

Structure: Guanylurea is functionally related to both urea and guanidine, featuring a ureido group attached to a guanidino group.[2]

Caption: Chemical structure of the parent molecule, Guanylurea.

The Sulfate Salt: Defining Dicyanodiamidine Sulfate

The most common form encountered in laboratory settings is the sulfate salt. The name "Dicyanodiamidine sulfate" most frequently refers to a specific stoichiometric salt where two molecules of the parent guanylurea are associated with one molecule of sulfuric acid.

-

Systematic Name: (Aminoiminomethyl)urea sulfate (2:1)[6]

This 2:1 ratio is critical for understanding the molecular weight and for accurate preparation of standards in analytical chemistry. The formation involves the protonation of the basic guanidino groups of two guanylurea molecules by the diprotic sulfuric acid.

Caption: Formation of the 2:1 salt from its constituent molecules.

Comprehensive Synonym and Identifier Table

The following table consolidates the various names and identifiers associated with dicyanodiamidine sulfate and its related forms, providing clarity on their specific contexts.

| Synonym | Associated CAS Number(s) | Stoichiometry / Form | Notes & Context |

| Dicyanodiamidine sulfate | 591-01-5[3][4][6][9] | 2:1 Salt | A widely used, albeit chemically imprecise, historical name.[3] |

| Guanylurea sulfate | 591-01-5, 5338-16-9, 7182-80-1[1][2][3][7][10] | 2:1 Salt, 1:1 Salt, or Unspecified | The most common and direct synonym. The CAS number may vary depending on the salt ratio. |

| (Aminoiminomethyl)urea sulfate (2:1) | 591-01-5[6] | 2:1 Salt | The formal CAS name, explicitly stating the 2:1 stoichiometry.[6] |

| Bis(amidinourea) sulphate | 591-01-5[3][4][7] | 2:1 Salt | A descriptive name clearly indicating two amidinourea (guanylurea) molecules. |

| Carbamylguanidine sulfate | 591-01-5[3][4][5][6] | 2:1 Salt | An alternative name derived from the "carbamoyl" and "guanidine" functional groups. |

| Amidinourea sulfate | 591-01-5, 5338-16-9[3][7][8][10] | 2:1 or 1:1 Salt | A direct synonym for Guanylurea sulfate. |

| N-Guanylurea sulfate | 591-01-5[3][4][7][10] | 2:1 Salt | Another common variant used in chemical catalogs. |

| Metformin Impurity 2 Hemisulfate | 591-01-5[3] | 2:1 Salt | Name used in the context of pharmaceutical impurity analysis. |

| Biuretamidine sulfate | 591-01-5[3][4][5][6] | 2:1 Salt | A less common synonym. |

| Diuretamidine Sulfate | 591-01-5[3][4][5] | 2:1 Salt | A less common synonym. |

| N-Guanylurea sulfate salt hydrate | 207300-86-5[12] | Hydrated 2:1 Salt | Refers to the hydrated form of the 2:1 salt. The molecular formula includes water molecules. |

| Guanylurea | 141-83-3[2] | Parent Compound | The free base form, without the sulfate counter-ion. |

Context in Pharmaceutical Analysis: The Metformin Connection

Guanylurea is a specified impurity of Metformin, a first-line medication for type II diabetes.[2][13] It is considered a transformation or degradation product. The synthesis of Metformin often starts from Dicyandiamide (also known as Cyanoguanidine), which itself is designated as Metformin Impurity A.[14][15] Therefore, controlling the levels of both Dicyandiamide and its subsequent product, Guanylurea, is a critical aspect of quality control in pharmaceutical manufacturing.

Caption: Relationship between Metformin and its key impurities.

Physicochemical Properties & Analytical Protocols

A precise understanding of the physicochemical properties of dicyanodiamidine sulfate is vital for its detection and quantification.

Table of Properties:

| Property | Value | Source |

| Appearance | White crystalline solid / White needles | [3][6] |

| Solubility | Soluble in water, slightly soluble in alcohol. | [6][10] |

| Melting Point | ~190-199 °C (decomposes) | [10] |

Exemplary Analytical Protocol: HILIC for Metformin and Impurity Separation

Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective technique for separating polar compounds like Metformin and Guanylurea, which are often poorly retained in traditional reversed-phase chromatography.

Step-by-Step HILIC Method Overview:

-

Standard/Sample Preparation: Accurately weigh and dissolve the reference standards (Metformin, Guanylurea sulfate, etc.) and the drug substance/product sample in a suitable diluent (e.g., a mixture of acetonitrile and water).

-

Chromatographic System: Utilize a HILIC column, such as one with a zwitterionic stationary phase, which is ideal for retaining polar analytes.[13]

-

Mobile Phase: Employ a gradient mobile phase system. Typically, this involves an organic-rich phase (e.g., Acetonitrile with a small amount of acid) and an aqueous-rich phase (e.g., Water/Isopropanol with an acid).[16]

-

Gradient Elution: Start with a high percentage of the organic phase to retain the polar analytes. Gradually increase the percentage of the aqueous phase to elute the compounds in order of polarity.

-

Detection: Couple the HILIC separation with UV and Mass Spectrometry (MS) detection.[13] MS is crucial for positive identification and detection of impurities that may lack a strong UV chromophore.

-

Quantification: Calculate the concentration of impurities based on the peak area response from a standard of known concentration. The USP specifies impurity limits for compounds like Cyanoguanidine in Metformin formulations.[16]

Caption: A simplified workflow for impurity analysis using HILIC.

Conclusion

The term Dicyanodiamidine sulfate is a common but historically derived name that most accurately refers to bis(Guanylurea) sulfate (CAS: 591-01-5). For maximum clarity and scientific accuracy, it is recommended to use more descriptive names like "Guanylurea sulfate (2:1)" or the formal CAS name "(Aminoiminomethyl)urea sulfate (2:1)" in formal documentation. Recognizing its identity as a critical Metformin impurity underscores the importance of this precision. This guide serves as a definitive reference to navigate the complex nomenclature and ensure consistent, accurate communication within the scientific and pharmaceutical communities.

References

-

P&S Chemicals. (n.d.). Product information, Guanylurea sulfate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dicyanodiamidine sulfate. PubChem Compound Database. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). DICYANODIAMIDINE SULFATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Guanylurea sulfate hydrate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Guanylurea. PubChem Compound Database. Retrieved from [Link]

-

ChemWhat. (n.d.). N-GUANYLUREA SULFATE HYDRATE 97 CAS#: 305808-29-1. Retrieved from [Link]

-

SynZeal. (n.d.). Metformin EP Impurity A | 461-58-5. Retrieved from [Link]

-

DrugFuture. (n.d.). Dicyanodiamidine Sulfate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Guanidine, cyano-, sulfate. PubChem Compound Database. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). DICYANODIAMIDINE SULFATE DIHYDRATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Dicyandiamide. PubChem Compound Database. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Dicyanodiamidine Sulfate | The Merck Index Online. Retrieved from [Link]

-

Krackeler Scientific, Inc. (n.d.). Metformin impurity A. Retrieved from [Link]

-

MicroSolv Technology Corporation. (n.d.). Metformin Impurities Melamine and Cyanoguanidine Determination in HCL Formulation. Retrieved from [Link]

-

Waters Corporation. (n.d.). Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection. Retrieved from [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. Guanylurea | C2H6N4O | CID 8859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 591-01-5: Dicyanodiamidine sulfate | CymitQuimica [cymitquimica.com]

- 4. Dicyanodiamidine sulfate | C4H14N8O6S | CID 11555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Dicyanodiamidine Sulfate [drugfuture.com]

- 7. GUANYLUREA SULFATE | 591-01-5 [chemicalbook.com]

- 8. GUANYLUREA SULFATE | 591-01-5 [amp.chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. GUANYLUREA SULFATE | 5338-16-9 [chemicalbook.com]

- 11. merckindex.rsc.org [merckindex.rsc.org]

- 12. Page loading... [wap.guidechem.com]

- 13. lcms.cz [lcms.cz]

- 14. Metformin EP Impurity A | 461-58-5 | SynZeal [synzeal.com]

- 15. Dicyandiamide | C2H4N4 | CID 10005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Metformin Impurities Melamine and Cyanoguanidine Determination in HCL Formulation - AppNote [mtc-usa.com]

An In-depth Technical Guide to the Purity and Assay of Commercial Dicyanodiamidine Sulfate

Abstract

Dicyanodiamidine sulfate, also known as guanylurea sulfate, is a critical intermediate in pharmaceutical synthesis and a valuable analytical reagent. The stringent quality requirements of these applications necessitate robust and reliable analytical methodologies to determine its purity and assay accurately. This technical guide provides a comprehensive overview of the key analytical techniques employed for the quality control of commercial Dicyanodiamidine sulfate. We delve into the mechanistic principles behind chromatographic, titrimetric, and spectroscopic methods, offering field-proven insights into experimental design and data interpretation. This document is structured to serve as a practical resource for researchers, analytical scientists, and quality control professionals, emphasizing the development of self-validating systems for ensuring scientific integrity.

Introduction: The Criticality of Purity in Dicyanodiamidine Sulfate

Dicyanodiamidine sulfate [(C₂H₆N₄O)₂·H₂SO₄] is the salt of a strong acid and a weak base, dicyanodiamidine.[1] While the literature has noted that dicyanodiamide, a related compound, was not expected to form stable salts in aqueous solutions, the sulfate salt of dicyanodiamidine is a stable, white crystalline solid.[1] Its primary applications include serving as a precursor for pharmaceutical compounds and as a specialized analytical reagent for the detection and separation of metals like nickel from cobalt.[2][3]

For its use in drug development, even trace impurities can lead to undesirable side reactions, impact the safety and efficacy of the final active pharmaceutical ingredient (API), and create regulatory hurdles. In analytical applications, impurities can interfere with detection and quantification, leading to erroneous results. Therefore, a multi-faceted analytical approach is not just recommended but essential for qualifying commercial Dicyanodiamidine sulfate for its intended use. This guide will explore the foundational methods for establishing a comprehensive quality profile.

The Cornerstone of Assay: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as the principal technique for the assay and impurity profiling of Dicyanodiamidine sulfate due to its high specificity, sensitivity, and resolving power. The choice of chromatographic mode is dictated by the physicochemical properties of the analyte and its potential impurities.

Causality of Method Selection

Dicyanodiamidine is a polar molecule. This characteristic guides the selection of the stationary phase. Several HPLC modes have been successfully applied:

-

Reversed-Phase (RP-HPLC): This is the most common starting point. A nonpolar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[4][5] Retention is governed by hydrophobic interactions. While effective, highly polar analytes like Dicyanodiamidine may elute very early with insufficient retention. To overcome this, ion-pairing agents can be added to the mobile phase to enhance retention.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar compounds that are poorly retained in reversed-phase. It utilizes a polar stationary phase (like silica or a bonded diol) with a partially aqueous, high-organic mobile phase.[6] A water-enriched layer forms on the stationary phase, and partitioning of the polar analyte into this layer provides retention.

-

Ion-Exchange Chromatography (IEC): As Dicyanodiamidine is basic, it exists as a cation in acidic mobile phases. IEC, particularly cation-exchange chromatography, can provide excellent separation based on the electrostatic interactions between the positively charged analyte and the negatively charged stationary phase.[7]

Experimental Workflow for HPLC Analysis

The following diagram outlines a typical workflow for the HPLC-based analysis of Dicyanodiamidine sulfate.

Caption: General workflow for HPLC purity and assay determination.

Detailed Protocol: Reversed-Phase HPLC Method

This protocol is a representative method synthesized from established procedures.[4][7][8]

-

Reagents and Materials:

-

Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

-

Preparation of Solutions:

-

Mobile Phase: Prepare a suitable mixture, for example, Acetonitrile:Water (6:1 v/v) or a buffered aqueous phase.[11] Degas the mobile phase before use.

-

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of Dicyanodiamidine Sulfate Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with deionized water.

-

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 10, 25, 50, 75 µg/mL) by diluting the Standard Stock Solution with deionized water.[8][12]

-

Sample Solution (e.g., 50 µg/mL): Accurately weigh approximately 25 mg of the commercial Dicyanodiamidine sulfate into a 500 mL volumetric flask. Dissolve and dilute to volume with deionized water. Filter an aliquot through a 0.45 µm filter before injection.

-

-

Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for good resolution of moderately polar compounds. |

| Mobile Phase | Acetonitrile:Water (Isocratic) | Simple, common mobile phase for RP-HPLC. Ratio adjusted to achieve optimal retention. |

| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |

| Column Temp. | 35 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity.[7][11] |

| Injection Vol. | 10 µL | A small, consistent volume is crucial for reproducibility.[7][11] |

| Detection | UV at 210 nm | Dicyanodiamidine shows absorbance in the low UV range.[7][11][13] |

-

Data Analysis:

-

Generate a linear regression curve from the peak areas of the calibration standards. The correlation coefficient (R²) should be ≥ 0.999.[6]

-

Calculate the concentration of Dicyanodiamidine sulfate in the sample solution using the regression equation.

-

Calculate the final assay percentage, correcting for the initial sample weight and dilutions.

-

Orthogonal Verification: Titrimetric Methods

While HPLC is a method of choice for specificity, classical titrimetry provides an accurate and cost-effective orthogonal method for assay determination, focusing on the sulfate counter-ion. This serves as an excellent cross-validation of the primary method.

Principle of Sulfate Titration

The assay of Dicyanodiamidine sulfate can be determined by quantifying the sulfate content. This is typically achieved through precipitation titration. A solution containing a known excess of a precipitating agent (e.g., barium chloride or lead nitrate) is added to the sample.[14] The sulfate ions precipitate as insoluble barium sulfate or lead sulfate. The excess, unreacted precipitating agent is then back-titrated with a suitable titrant, such as ethylenediaminetetraacetic acid (EDTA) or its salts (e.g., EGTA).[14]

Endpoint Detection

The endpoint of the titration can be determined using several techniques:

-

Potentiometry: An ion-selective electrode (ISE) that responds to the precipitating cation (e.g., a lead or calcium ISE, which has cross-sensitivity to barium) is used to monitor the change in potential. A sharp inflection in the titration curve indicates the endpoint.[14]

-

Conductometry: The electrical conductivity of the solution changes as the titrant is added and ions are removed from the solution via precipitation. The endpoint is identified as the intersection of two linear portions of the conductivity graph.[15]

-

Photometry: A colorimetric indicator is used, and the change in absorbance is monitored with a photometer to determine the endpoint.[14]

Detailed Protocol: Potentiometric Back-Titration of Sulfate

This protocol is based on established principles of sulfate determination.[14]

-

Reagents and Materials:

-

Dicyanodiamidine Sulfate sample.

-

Barium Chloride (BaCl₂) solution, standardized (e.g., 0.05 M).

-

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) solution, standardized (e.g., 0.05 M).

-

Ammonia/Ammonium Chloride buffer solution.

-

Calcium Ion-Selective Electrode (ISE) or equivalent.

-

Automated or manual titrator.

-

-

Procedure:

-

Sample Preparation: Accurately weigh a quantity of Dicyanodiamidine sulfate sample and dissolve it in a known volume of deionized water in a titration beaker.

-

Precipitation: Add a precisely measured excess volume of the standardized BaCl₂ solution to the sample. Allow a few minutes for the barium sulfate precipitate to form completely.

-

Buffering: Add the buffer solution to adjust the pH to a level suitable for the complexometric titration and the electrode response.

-

Titration: Titrate the solution with the standardized EGTA solution. The EGTA will complex with the excess, unreacted Ba²⁺ ions.

-

Endpoint Determination: Record the volume of EGTA titrant required to reach the potentiometric endpoint (the point of maximum inflection on the titration curve).

-

-

Calculation:

-

Calculate the moles of BaCl₂ initially added.

-

Calculate the moles of excess BaCl₂ that reacted with the EGTA titrant.

-

The difference between these two values gives the moles of BaCl₂ that reacted with the sulfate in the sample.

-

Based on the 1:1 stoichiometry between Ba²⁺ and SO₄²⁻, calculate the moles of sulfate in the sample.

-

Convert the moles of sulfate to a mass and calculate the percentage assay of Dicyanodiamidine sulfate in the original sample.

-

Ensuring Specificity: Stability-Indicating Assay Methods (SIAM)

For materials used in drug development, it is a regulatory requirement to demonstrate that the analytical method is "stability-indicating."[16][17] A stability-indicating method (SIAM) is a validated quantitative procedure that can unambiguously assess the drug substance in the presence of its potential degradation products, process impurities, and other matrix components.[16][17]

The Role of Forced Degradation

The core of developing a SIAM is performing forced degradation (or stress testing) studies.[17] The Dicyanodiamidine sulfate material is subjected to harsh conditions to intentionally induce degradation. The objective is not to destroy the molecule completely but to generate a modest amount of degradation (typically 5-20%).[18]

Common stress conditions include:

-

Acidic and Basic Hydrolysis: Refluxing with HCl and NaOH.

-

Oxidation: Treatment with hydrogen peroxide.

-

Thermal Stress: Heating the solid material in an oven.

-

Photolytic Stress: Exposing the material to UV and visible light.

Proving Method Specificity

After stressing the samples, they are analyzed by the proposed assay method (e.g., the HPLC method in Section 2.3). The method is considered stability-indicating if all degradation products are successfully separated from the parent Dicyanodiamidine sulfate peak and from each other.[18] Peak purity analysis, often performed with a PDA detector, is used to confirm that the parent peak is spectrally pure and free from any co-eluting degradants.